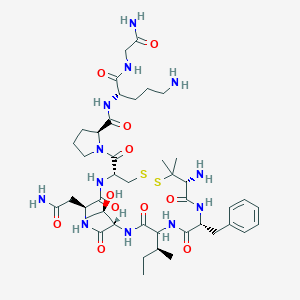
Pptoo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pptoo is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. Pptoo is a synthetic molecule that has been developed using a unique synthesis method.
Mechanism Of Action
The mechanism of action of Pptoo involves the interaction between the Pptoo molecule and specific targets in cells or organisms. In cancer cells, Pptoo has been shown to inhibit the activity of enzymes that are essential for the growth and survival of cancer cells. In pests, Pptoo has been shown to disrupt the nervous system, leading to paralysis and death. In water treatment, Pptoo has been shown to bind to contaminants, removing them from water.
Biochemical And Physiological Effects
The biochemical and physiological effects of Pptoo depend on the specific application and target. In cancer cells, Pptoo has been shown to induce apoptosis, or programmed cell death, which leads to the death of cancer cells. In pests, Pptoo has been shown to cause paralysis and death. In water treatment, Pptoo has been shown to remove contaminants from water, leading to cleaner and safer water.
Advantages And Limitations For Lab Experiments
One advantage of using Pptoo in lab experiments is its synthetic nature, which allows for precise control over its properties and interactions. Another advantage is its potential for multiple applications in various fields. However, one limitation of using Pptoo in lab experiments is its limited availability, as it is a synthetic molecule that requires specific synthesis methods.
Future Directions
For research on Pptoo include exploring its potential as an anticancer agent, pesticide, and water treatment agent. Additionally, further research could investigate the mechanism of action of Pptoo in different targets and the potential for modifying its properties to enhance its effectiveness. Furthermore, research could focus on the development of more efficient synthesis methods for Pptoo, which could increase its availability for scientific research.
In conclusion, Pptoo is a synthetic molecule that has potential applications in various fields such as medicine, agriculture, and environmental science. Its unique synthesis method and mechanism of action make it an interesting subject for scientific research. Further research could lead to the development of new and innovative applications for Pptoo, ultimately benefiting society as a whole.
Synthesis Methods
Pptoo is synthesized using a unique method that involves the combination of two different chemical compounds. The first compound is a derivative of an organic molecule, while the second compound is a metal ion. The two compounds are combined in a reaction vessel, which is then heated and stirred for a specific period. The resulting product is Pptoo, which is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
Pptoo has various applications in scientific research, especially in the fields of medicine, agriculture, and environmental science. In medicine, Pptoo has been shown to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, Pptoo has been shown to have potential as a pesticide due to its ability to kill pests without harming crops. In environmental science, Pptoo has been shown to have potential as a water treatment agent due to its ability to remove contaminants from water.
properties
CAS RN |
136429-81-7 |
|---|---|
Product Name |
Pptoo |
Molecular Formula |
C43H68N12O11S2 |
Molecular Weight |
993.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H68N12O11S2/c1-6-22(2)32-39(63)54-33(23(3)56)40(64)50-27(19-30(45)57)36(60)52-28(42(66)55-17-11-15-29(55)38(62)49-25(14-10-16-44)35(59)48-20-31(46)58)21-67-68-43(4,5)34(47)41(65)51-26(37(61)53-32)18-24-12-8-7-9-13-24/h7-9,12-13,22-23,25-29,32-34,56H,6,10-11,14-21,44,47H2,1-5H3,(H2,45,57)(H2,46,58)(H,48,59)(H,49,62)(H,50,64)(H,51,65)(H,52,60)(H,53,61)(H,54,63)/t22-,23+,25-,26+,27-,28-,29-,32?,33-,34+/m0/s1 |
InChI Key |
WQFIVHQRSCEQQW-IHHZODIZSA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
sequence |
XFITNCPXG |
synonyms |
oxytocin, Pen(1)-Phe(2)-Thr(4)-Orn(8)- oxytocin, penicillamine(1)-phenylalanyl(2)-threonyl(4)-ornithine(8)- Pen(1)-Phe(2)-Thr(4)-Orn(8)-oxytocin PPTOO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



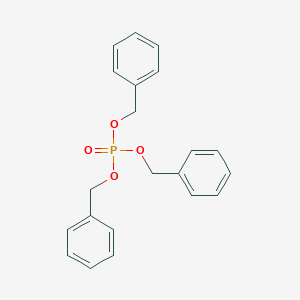
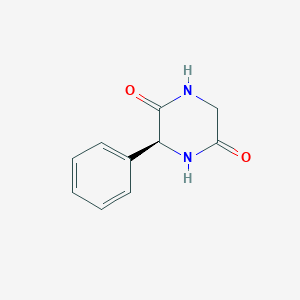
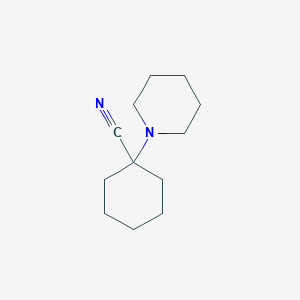
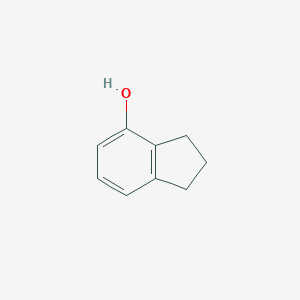
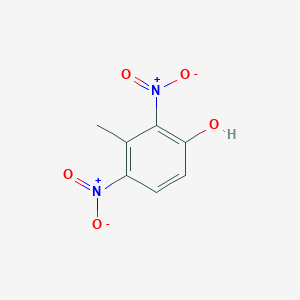
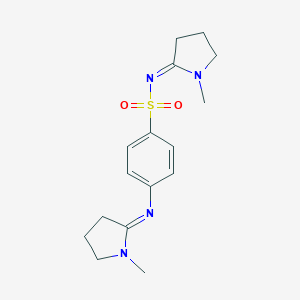
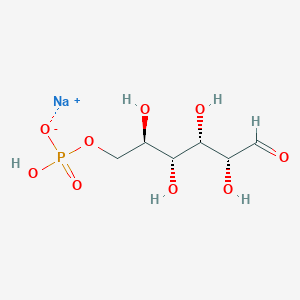
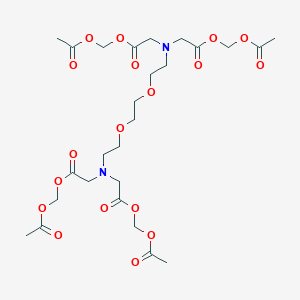
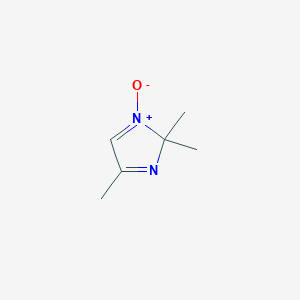

![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
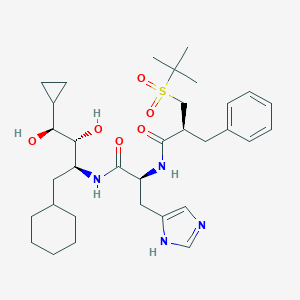
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)
![Acetyloxymethyl 2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162723.png)